3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro-propyl Group: The chloro-propyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropylamine.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-propyl group can enhance the compound’s binding affinity to these targets, while the quinoline core can modulate its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)-trimethoxysilane
- (3-Aminopropyl)triethoxysilane
Uniqueness
Compared to similar compounds, 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
792122-67-9 |
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Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-(3-chloropropyl)-3-methyl-1-phenyl-4H-quinolin-2-one |
InChI |
InChI=1S/C19H20ClNO/c1-19(12-7-13-20)14-15-8-5-6-11-17(15)21(18(19)22)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3 |
InChI Key |
NOCFGJSPFRSTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCCl |
Origin of Product |
United States |
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